An In-depth Technical Guide to Fmoc-Tyr(OtBu)-OH in Solid-Phase Peptide Synthesis
An In-depth Technical Guide to Fmoc-Tyr(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, particularly within the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, the strategic use of protecting groups is paramount to achieving high-purity, high-yield target peptides. For the incorporation of tyrosine, an amino acid with a reactive phenolic hydroxyl group, appropriate side-chain protection is critical. This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(OtBu)-OH), a cornerstone building block in modern peptide chemistry.
Fmoc-Tyr(OtBu)-OH is a derivative of L-tyrosine specifically designed for the Fmoc/tBu orthogonal protection strategy.[1] The core challenge it addresses is the nucleophilic nature of tyrosine's hydroxyl group, which can lead to undesirable side reactions, such as O-acylation, during the coupling of subsequent amino acids.[2] This not only reduces coupling efficiency but also introduces impurities that complicate the purification process.[3] The tert-butyl (tBu) ether serves as a robust, acid-labile protecting group for the hydroxyl function, preventing these side reactions.[4] The orthogonality of the base-labile Fmoc group and the acid-labile tBu group allows for the selective deprotection of the α-amino group for chain elongation, while the side-chain protection remains intact until the final cleavage step.[1]
Core Properties of Fmoc-Tyr(OtBu)-OH
Fmoc-Tyr(OtBu)-OH is a white to off-white crystalline powder.[5] Its chemical and physical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 71989-38-3 |
| Molecular Formula | C₂₈H₂₉NO₅[6] |
| Molecular Weight | 459.53 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | ~150-156 °C |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in water. |
| Purity (Typical) | ≥99.0% (HPLC)[7] |
| Enantiomeric Purity | ≥99.8%[7] |
| Specific Optical Rotation | [α]20/D −29±2°, c = 1% in DMF |
Function in Solid-Phase Peptide Synthesis (SPPS)
The primary function of Fmoc-Tyr(OtBu)-OH in SPPS is to serve as a protected building block for the incorporation of tyrosine residues into a growing peptide chain. The use of the tBu protecting group on the hydroxyl side chain is a key component of the orthogonal Fmoc/tBu strategy, which is the most widely used method for SPPS.[1]
The principle of orthogonality is crucial for the success of SPPS. It ensures that the protecting groups can be removed selectively under different conditions. In this case:
-
The Fmoc group , protecting the α-amino group, is base-labile . It is removed at each cycle of the synthesis using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1]
-
The tBu group , protecting the tyrosine hydroxyl side chain, is acid-labile . It remains stable during the basic conditions of Fmoc deprotection and is removed only at the final step of the synthesis during the cleavage of the peptide from the solid support, typically using a strong acid like trifluoroacetic acid (TFA).[1]
This orthogonal scheme prevents the modification of the tyrosine side chain during peptide elongation and ensures the integrity of the final peptide.[3] The workflow for a single coupling cycle in SPPS is depicted in the following diagram.
Workflow for a single Fmoc-Tyr(OtBu)-OH coupling cycle in SPPS.
Experimental Protocols
Detailed and optimized protocols are essential for the successful incorporation of Fmoc-Tyr(OtBu)-OH in SPPS. Below are standard protocols for key steps in the synthesis.
Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc group from the growing peptide chain attached to the resin.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a dark blue color).[8]
Coupling of Fmoc-Tyr(OtBu)-OH
The following protocols detail two common methods for activating and coupling Fmoc-Tyr(OtBu)-OH to the deprotected peptide-resin. The choice of coupling reagent can be critical, especially for preventing racemization and for overcoming difficult couplings.[9]
This is a robust and widely used method for standard couplings.[8]
Materials:
-
Deprotected peptide-resin
-
Fmoc-Tyr(OtBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(OtBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes.[8]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[8]
This method is a classic approach and can be beneficial in minimizing racemization.[8]
Materials:
-
Deprotected peptide-resin
-
Fmoc-Tyr(OtBu)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (or a DCM/DMF mixture)
Procedure:
-
Reagent Solution Preparation: Dissolve Fmoc-Tyr(OtBu)-OH (3 equivalents) in DMF. In a separate container, dissolve HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the Fmoc-Tyr(OtBu)-OH solution and the HOBt solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
The logical flow for selecting a coupling protocol can be visualized as follows:
Decision tree for selecting a coupling protocol.
Final Cleavage and Deprotection
After the peptide chain has been fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tBu group on tyrosine, are removed.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the cleavage, preventing side reactions such as the alkylation of other sensitive residues like tryptophan and methionine.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.
Potential Side Reactions and Mitigation
While the use of Fmoc-Tyr(OtBu)-OH is generally robust, some potential side reactions should be considered:
-
Racemization: Although urethane-protected amino acids like Fmoc-Tyr(OtBu)-OH are relatively resistant to racemization, it can occur, particularly with certain coupling reagents and strong bases.[9] The use of additives like HOBt or weaker bases such as 2,4,6-collidine can minimize this risk.[8]
-
t-Butylation: During the final TFA cleavage, the released tert-butyl cations can potentially modify sensitive residues like tryptophan and methionine. The inclusion of scavengers such as TIS or dithiothreitol (B142953) (DTT) in the cleavage cocktail is essential to prevent this side reaction.[10]
-
Incomplete Deprotection: In rare cases, the tBu group may not be completely removed during the final cleavage, leading to a modified final peptide. Ensuring a sufficient cleavage time and using a fresh, high-quality cleavage cocktail can mitigate this issue.
Conclusion
Fmoc-Tyr(OtBu)-OH is an indispensable building block in modern solid-phase peptide synthesis. Its well-designed orthogonal protection strategy ensures the efficient and high-fidelity incorporation of tyrosine residues into complex peptide sequences.[1] By understanding its core properties, adhering to optimized experimental protocols, and being aware of potential side reactions, researchers, scientists, and drug development professionals can effectively utilize Fmoc-Tyr(OtBu)-OH to advance their research and development of novel peptide-based therapeutics and research tools. The careful selection of high-purity starting materials and the appropriate coupling and cleavage strategies are critical for the successful synthesis of high-quality peptides.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 6. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-Tyr(tBu)-OH [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
